molecular formula C13H12N2 B097380 Diaminofluorene CAS No. 15824-95-0

Diaminofluorene

Cat. No. B097380
CAS RN: 15824-95-0
M. Wt: 196.25 g/mol
InChI Key: SKKKJNPBIGQNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diaminofluorene, also known as 9,9-diaminofluorene, is a fluorescent compound that has been widely used in scientific research. It is a member of the fluorene family, which is a group of organic compounds that contain two fused benzene rings. Diaminofluorene has a unique structure that allows it to be used as a fluorescent probe for various applications, including biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of diaminofluorene is based on its ability to bind to biomolecules, such as proteins and nucleic acids. When diaminofluorene binds to these molecules, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected using fluorescence spectroscopy, which allows researchers to monitor the binding of diaminofluorene to biomolecules in real-time.

Biochemical And Physiological Effects

Diaminofluorene has been shown to have several biochemical and physiological effects. For example, it has been used to study the effects of oxidative stress on cells, the activity of enzymes such as proteases and kinases, and the function of ion channels. Diaminofluorene has also been used to study the interaction of drugs with proteins and to screen for new drug candidates.

Advantages And Limitations For Lab Experiments

One of the main advantages of diaminofluorene is its high sensitivity and specificity for biomolecules. It is also non-toxic and relatively easy to use in lab experiments. However, diaminofluorene has some limitations, such as its tendency to aggregate in aqueous solutions, which can affect its fluorescence properties. It is also sensitive to pH changes and can be affected by the presence of other molecules in the sample.

Future Directions

There are several future directions for the use of diaminofluorene in scientific research. One area of interest is the development of new probes that can selectively target specific biomolecules, such as particular enzymes or receptors. Another area of interest is the use of diaminofluorene in drug discovery, where it can be used to screen for new drug candidates and to study the interaction of drugs with proteins. Additionally, the use of diaminofluorene in live-cell imaging and in vivo studies is an area of active research.

Synthesis Methods

Diaminofluorene can be synthesized by several methods, including the reaction of 9,9-dibromo-fluorene with ammonia, the reduction of 9,9-dinitro-fluorene, and the reaction of 9,9-dichloro-fluorene with hydrazine. The most common method for synthesizing diaminofluorene is the reaction of 9,9-dibromo-fluorene with ammonia in the presence of a palladium catalyst.

Scientific Research Applications

Diaminofluorene has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and DNA sequencing. It has also been used as a probe for studying protein-protein interactions, enzyme activity, and cell signaling pathways. Diaminofluorene is particularly useful in biological research because it is non-toxic and has a high quantum yield, which means that it emits a strong fluorescence signal.

properties

CAS RN

15824-95-0

Product Name

Diaminofluorene

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

9H-fluorene-1,9-diamine

InChI

InChI=1S/C13H12N2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13H,14-15H2

InChI Key

SKKKJNPBIGQNEJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N

Canonical SMILES

C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N

Other CAS RN

15824-95-0

synonyms

1,9-Diamino-9H-fluorene

Origin of Product

United States

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